methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate
Description
Methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate is a chiral amino acid ester featuring a tert-butoxycarbonyl (Boc)-protected amino group on the phenyl ring. This compound is commonly employed as an intermediate in peptide synthesis and medicinal chemistry due to its stability under basic conditions and ease of deprotection under acidic conditions . Its structure comprises a methyl ester, a Boc-protected α-amino group, and a meta-substituted phenyl ring with a secondary Boc-amine, making it versatile for further functionalization.
Properties
Molecular Formula |
C15H22N2O4 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-11-7-5-6-10(8-11)9-12(16)13(18)20-4/h5-8,12H,9,16H2,1-4H3,(H,17,19)/t12-/m0/s1 |
InChI Key |
MXVZOXBUVIYHNH-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C[C@@H](C(=O)OC)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Aminophenylalanine Derivatives
The synthesis begins with 3-nitrophenylalanine, a commercially available starting material. The nitro group is reduced to an amine, which is subsequently Boc-protected.
Step 1: Nitro Reduction to Aromatic Amine
Reagents : 3-Nitrophenylalanine, H₂/Pd-C (10% w/w), methanol.
Conditions : Hydrogenation at 25–30°C for 6–8 hours under 50 psi H₂.
Outcome : Quantitative reduction to 3-aminophenylalanine with retention of stereochemistry.
Step 2: Boc Protection of the Aromatic Amine
Reagents : 3-Aminophenylalanine, di-tert-butyl dicarbonate (Boc anhydride), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).
Conditions :
Step 3: Esterification of the Carboxylic Acid
Reagents : Boc-protected 3-aminophenylalanine, thionyl chloride (SOCl₂), methanol.
Conditions :
Alternative Route: Esterification Prior to Boc Protection
To avoid potential Boc group hydrolysis during acidic esterification, the carboxylic acid is first esterified, followed by nitro reduction and Boc protection.
Step 1: Esterification of 3-Nitrophenylalanine
Reagents : 3-Nitrophenylalanine, SOCl₂, methanol.
Conditions : Identical to Step 3 above, yielding methyl 2-amino-3-(3-nitrophenyl)propanoate.
Step 2: Nitro Reduction and Concurrent Boc Protection
Reagents : Methyl 2-amino-3-(3-nitrophenyl)propanoate, Boc anhydride, Pd-C, H₂.
Conditions :
-
Hydrogenate the nitro group (H₂, 50 psi, 25°C) in methanol.
-
Directly add Boc anhydride (1.5 equiv) and DMAP (0.1 equiv) to the reaction post-reduction.
Outcome : One-pot reduction and Boc protection (70–75% yield).
Critical Process Optimization
Solvent and Catalyst Selection
Purification Strategies
-
Crystallization : Boc-protected intermediates are crystallized using hexane/ethyl acetate (3:1), enhancing purity to >99%.
-
Chromatography : Silica gel chromatography (EtOAc/hexane) resolves diastereomers if racemization occurs during esterification.
Analytical Characterization
Spectroscopic Data
Yield and Purity Comparison
Challenges and Mitigation
Racemization During Esterification
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous base (e.g., sodium hydroxide, NaOH) or acid (e.g., hydrochloric acid, HCl).
Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid, TFA) to yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, forming new amide or peptide bonds.
Common Reagents and Conditions
Hydrolysis: NaOH or HCl, water, room temperature to reflux.
Deprotection: TFA, DCM, room temperature.
Substitution: Various electrophiles (e.g., acyl chlorides, anhydrides), organic solvents (e.g., DCM, DMF), room temperature to reflux.
Major Products Formed
Hydrolysis: Methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid.
Deprotection: (2S)-2-amino-3-(3-aminophenyl)propanoate.
Substitution: Various amide or peptide derivatives.
Scientific Research Applications
Methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate is primarily related to its role as a protected amino acid derivative. The Boc protecting group prevents unwanted reactions at the amino group, allowing for selective modifications at other functional groups. Upon deprotection, the free amine can participate in various biochemical reactions, including peptide bond formation. The compound’s molecular targets and pathways are largely dependent on its specific applications in research and industry.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural and Functional Properties
Structural and Functional Insights
Substituent Effects :
- Electron-Withdrawing Groups (e.g., fluorine, nitro) : Fluorine in and enhances metabolic stability and electronegativity, influencing binding affinity in biological targets . Nitro groups () enable reduction to amines for further derivatization .
- Bulkier Groups (e.g., bicyclopentane, naphthyl) : The bicyclo[1.1.1]pentane substituent () serves as a phenyl bioisostere, improving solubility and reducing toxicity . Naphthyl groups () increase lipophilicity, favoring membrane permeability .
Protection and Deprotection Strategies: The Boc group in the target compound is acid-labile, allowing selective deprotection without disturbing other functional groups. In contrast, benzyloxycarbonyl (Z) groups () require hydrogenolysis, limiting compatibility with unsaturated systems .
Reactivity and Applications: Iodine-substituted analogs () are pivotal in Suzuki-Miyaura cross-couplings or as heavy atoms in crystallography . The pyrrolidinone derivative () introduces conformational constraints, mimicking peptide turn structures in drug design .
Q & A
Q. Q1: What are the standard synthetic routes for methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate, and how are reaction conditions optimized?
A: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by coupling reactions. Key steps include:
- Amino Protection : Use Boc-Cl with a base like triethylamine (TEA) to protect the primary amine, minimizing side reactions .
- Esterification : Methanol under acidic conditions (e.g., HCl gas) is employed to form the methyl ester .
- Coupling : Ugi or Mitsunobu reactions enable aryl group introduction, with reaction times and temperatures adjusted to maximize yield (e.g., 60–85°C for 12–60 hours) .
Q. Optimization Metrics :
Q. Q2: How is stereochemical integrity maintained during synthesis, and what analytical methods validate enantiomeric purity?
A:
- Chiral Auxiliaries : Use of (S)-configured starting materials ensures retention of stereochemistry at the α-carbon .
- Analytical Validation :
Advanced Research Questions
Q. Q3: How can researchers resolve contradictions in enzymatic inhibition data for this compound?
A: Discrepancies in IC values may arise from assay conditions or enzyme isoforms. Methodological strategies include:
- Kinetic Assays : Perform time-dependent inhibition studies to distinguish competitive vs. non-competitive mechanisms .
- Structural Analysis : Use X-ray crystallography or molecular docking to identify binding interactions with target enzymes (e.g., interactions with catalytic serine in proteases) .
- Control Experiments : Compare inhibition data against known standards (e.g., Boc-protected phenylalanine derivatives) to validate assay reliability .
Q. Case Study :
| Study | Reported IC (μM) | Assay Conditions | Reference |
|---|---|---|---|
| A | 12.3 ± 1.5 | pH 7.4, 25°C | |
| B | 8.9 ± 0.7 | pH 6.8, 37°C | |
| Resolution: pH and temperature differences alter enzyme conformation, affecting inhibitor binding. |
Q. Q4: What strategies mitigate side reactions during Boc deprotection in complex derivatives?
A: Boc removal under acidic conditions (e.g., TFA/DCM) can degrade sensitive functional groups. Mitigation approaches:
Q. Reaction Optimization Table :
| Condition | Reagent | Time (h) | Purity (%) |
|---|---|---|---|
| Standard | TFA/DCM | 1 | 85 |
| Mild | HCl/dioxane | 4 | 92 |
| Photolytic | UV (365 nm) | 0.5 | 88 |
Q. Q5: How does the tert-butyl group influence the compound’s pharmacokinetic properties in preclinical models?
A: The tert-butyl moiety enhances metabolic stability but may reduce solubility. Key findings:
- Metabolism : Resistant to cytochrome P450 oxidation, prolonging half-life in rodent models .
- Solubility : LogP increases by ~0.5 units compared to non-Boc analogs, necessitating formulation adjustments (e.g., PEG-based carriers) .
- Permeability : Caco-2 assays show moderate permeability (P = 2.1 × 10 cm/s), suggesting limited oral bioavailability without prodrug strategies .
Q. Q6: What computational methods predict the compound’s reactivity in nucleophilic acyl substitution reactions?
A:
- DFT Calculations : Model transition states to predict regioselectivity (e.g., B3LYP/6-31G* level) .
- Molecular Dynamics (MD) : Simulate solvation effects on reaction kinetics, particularly in polar solvents like DMF .
- Hammett Analysis : Correlate substituent effects (σ values) on the phenyl ring with reaction rates .
Methodological Best Practices
Q. Data Contradiction Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
